molecular formula C11H13NO2 B1601520 8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one CAS No. 37682-06-7

8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one

Cat. No.: B1601520
CAS No.: 37682-06-7
M. Wt: 191.23 g/mol
InChI Key: WUNQZFYRIABBKP-UHFFFAOYSA-N
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Description

8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is a heterocyclic compound that belongs to the class of benzazepines

Properties

IUPAC Name

7-methoxy-1,2,3,5-tetrahydro-3-benzazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-10-3-2-8-4-5-12-11(13)7-9(8)6-10/h2-3,6H,4-5,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNQZFYRIABBKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCNC(=O)C2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50542844
Record name 8-Methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37682-06-7
Record name 8-Methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzyl alcohol with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe for studying biological processes and interactions, particularly those involving nitrogen-containing heterocycles.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting neurological and psychiatric disorders.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
  • 6-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
  • 5-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one

Uniqueness

8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methoxy group at the 8-position enhances its ability to interact with certain molecular targets, making it a valuable compound for research and development.

Biological Activity

Overview

8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one is a heterocyclic compound belonging to the benzazepine class. Its structure and unique substitution pattern contribute to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H13NO2
  • CAS Number : 22246-83-9
  • Linear Formula : C11H13NO2\text{C}_{11}\text{H}_{13}\text{N}\text{O}_{2}

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes, receptors, and ion channels. It can function as either an agonist or antagonist at specific receptor sites, thereby influencing neurotransmitter release and various signal transduction pathways. This modulation can lead to significant biological effects relevant to neurological and psychiatric disorders.

Therapeutic Applications

Research indicates that this compound has potential therapeutic applications in treating:

  • Neurological Disorders : Its ability to interact with neurotransmitter systems may provide avenues for developing treatments for conditions such as depression and anxiety.
  • Psychiatric Disorders : Given its pharmacological properties, it may serve as a precursor for drugs targeting various psychiatric conditions.

Case Studies

Several studies have investigated the pharmacological effects of compounds related to this compound:

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
7-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-oneSimilar neuropharmacological effectsDifferent substitution pattern affecting activity
6-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-onePotential antitumor propertiesVariations in chemical reactivity
5-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-oneInvestigated for anti-inflammatory effectsStructural differences leading to varied interactions

Q & A

Q. What are the common synthetic routes for 8-methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, alkylation of secondary amines with brominated precursors followed by ring closure has been reported. Key intermediates are characterized using 1H-NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, carbonyl peaks at ~1650 cm⁻¹ in IR) and mass spectrometry (e.g., m/z 337 [MH+] for derivatives) . Purity is confirmed via HPLC or TLC, with recrystallization in solvents like ethyl acetate/hexane for solid products .

Q. How is the stereochemistry of this compound derivatives resolved experimentally?

Chiral separation techniques such as chiral HPLC or enzymatic resolution are employed. For example, diastereomeric mixtures formed during nucleophilic substitutions (e.g., nitromethyl or stannyl group additions) are analyzed using NOESY NMR to distinguish axial vs. equatorial substituents . X-ray crystallography with SHELXL refinement is used for absolute configuration determination .

Q. What analytical methods are critical for validating the purity of this compound?

  • HPLC/GC-MS : Quantifies impurities (<2% as per industrial standards) using reverse-phase C18 columns and UV detection at 254 nm .
  • Elemental analysis : Validates C, H, N, O content (e.g., C11H13NO2 requires C 69.09%, H 6.85%) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition temperatures >200°C indicating suitability for high-temperature reactions .

Advanced Research Questions

Q. How do reaction conditions influence the 6-exo vs. 7-endo cyclization pathways in aryl radical-mediated syntheses?

Studies show that solvent polarity and radical initiators (e.g., AIBN) dictate regioselectivity. Polar aprotic solvents (e.g., DMF) favor 7-endo cyclization due to stabilized transition states, while non-polar solvents (e.g., toluene) promote 6-exo pathways. Kinetic analysis via stopped-flow NMR reveals activation energies differing by ~5 kcal/mol between pathways . Contradictions in reported yields (e.g., 49% vs. 63% for similar routes) may arise from trace moisture or oxygen sensitivity .

Q. What computational strategies are used to predict the reactivity of this compound in drug design?

  • DFT calculations : Optimize transition states for nucleophilic attacks (e.g., at the lactam carbonyl) with B3LYP/6-31G(d) basis sets.
  • Molecular docking : Screens binding affinity to targets like angiotensin-converting enzyme (ACE), correlating with experimental IC50 values for hypertension drugs .
  • MD simulations : Assess solvation effects on conformational stability (e.g., lactam ring puckering) using AMBER force fields .

Q. How are contradictions in HRMS data resolved for derivatives of this compound?

Discrepancies between observed and calculated ESI-HRMS values (e.g., Δ < 3 ppm) often arise from isotopic patterns or adduct formation. Strategies include:

  • Isotopic fine structure analysis : Differentiates [M+H]+ from [M+Na]+ using high-resolution Orbitrap instruments.
  • Collision-induced dissociation (CID) : Fragmentation patterns validate proposed structures (e.g., loss of methoxy groups at m/z 176) .

Q. What role does the methoxy group play in modulating biological activity?

The methoxy substituent enhances lipophilicity (logP ~2.1) and stabilizes π-π interactions in enzyme binding pockets. SAR studies on analogs (e.g., 7-chloro derivatives) show that electron-donating groups at position 8 increase ACE inhibition by 30–50% compared to unsubstituted analogs .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one
Reactant of Route 2
8-Methoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one

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